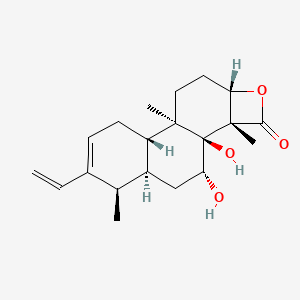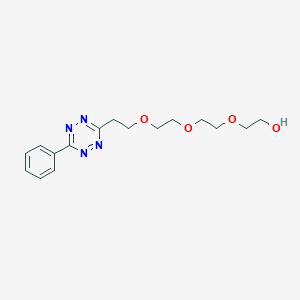
NIM-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIM-7 is a fluorescent probe, allowing lipid droplets and lysosomes to be labelled simultaneously and with high specificity, being visualized readily through yellow and red fluorescence, using different excitation and detection channels.
Applications De Recherche Scientifique
Dual-Color Tracking in Cellular Structures
NIM-7 has been identified as a multi-component fluorescent probe useful in cellular biology. It can accumulate in both lipid droplets and lysosomes within cells, emitting yellow and red fluorescence, respectively. This characteristic makes it valuable for visualizing and tracking these two organelles concurrently, enhancing the understanding of cellular dynamics (Zheng et al., 2018).
Weather Modeling
While not directly related to NIM-7, a model named NIM (Nonhydrostatic Icosahedral Model) has been developed for weather prediction. This model is noteworthy for its performance across different computing architectures, including CPUs and GPUs. It utilizes various programming directives for optimization, highlighting its significance in the field of meteorological research (Govett et al., 2014).
Neuroimmunomodulation Research
NIM has been the focus of research in neuroimmunomodulation, studying interactions among the nervous, endocrine, and immune systems. This field has seen significant growth, with international workshops and congresses fostering advances in understanding these complex interactions (Fabris & Spector, 1994).
Optical Negative-Index Metamaterials
Research on optical negative-index metamaterials (NIMs) using nanostructured metal-dielectric composites has seen considerable interest. These materials have potential applications in invisibility, nanophotonics, and optical imaging. The challenge of energy dissipation in these materials has been a key focus, with studies exploring ways to incorporate gain media to reduce losses (Xiao et al., 2010).
Nanostructure-Initiator Mass Spectrometry
Nanostructure-initiator mass spectrometry (NIMS) represents a significant advancement in the field of mass spectrometry. This technique involves using nanostructured surfaces or clathrates for the efficient ionization of biomolecular ions. It has applications in metabolomics, proteomics, and biological imaging (Northen et al., 2007).
Computing and Visualization in Research
NIM technologies have played a role in combining physical science and information science, notably in high-performance computing and visualization. This integration accelerates research in areas like nanostructures, molecular dynamics, and more, demonstrating the importance of computational methods in scientific discovery (Sims et al., 2002).
Embedded Networked Sensing in Ecosystems
NIM technologies are also instrumental in the development of Embedded Networked Sensing (ENS) Systems. These systems are applied in ecological, seismic, and marine microorganism monitoring, demonstrating the utility of NIM in environmental and agricultural research (Hamilton, 2004).
Standardization in Instrumentation
The NIM (Nuclear Instrument Module) system represents a standard in nuclear and high-energy physics, providing a modular approach to electronic instrumentation. Its standardization allows for flexibility and efficient use in research laboratories (Leo, 1994).
Propriétés
Nom du produit |
NIM-7 |
|---|---|
Formule moléculaire |
C36H31N3O2 |
Poids moléculaire |
537.66 |
Nom IUPAC |
(E)-2-(2-(Dimethylamino)ethyl)-6-(4-(diphenylamino)styryl)-1H-benzo[de]isoquinoline-1,3(2H)-dione |
InChI |
InChI=1S/C36H31N3O2/c1-37(2)24-25-38-35(40)32-15-9-14-31-27(20-23-33(34(31)32)36(38)41)19-16-26-17-21-30(22-18-26)39(28-10-5-3-6-11-28)29-12-7-4-8-13-29/h3-23H,24-25H2,1-2H3/b19-16+ |
Clé InChI |
YYDYGHAQFWIIAP-KNTRCKAVSA-N |
SMILES |
O=C1N(CCN(C)C)C(C2=CC=C(/C=C/C3=CC=C(N(C4=CC=CC=C4)C5=CC=CC=C5)C=C3)C6=CC=CC1=C26)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NIM7; NIM 7; NIM-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide, N-[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]-N-[4-[[3-(1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl)propyl]amino]butyl]-](/img/structure/B1193262.png)


![3-[[4-(4-Cyanophenyl)phenoxy]methyl]-1-(4-methoxybenzoyl)pyrrolidine-3-carboxylic acid](/img/structure/B1193272.png)
![1-[2-[4-(2-Amino-5-chloropyridin-3-yl)phenoxy]pyrimidin-5-yl]-3-[2-methylsulfonyl-5-(trifluoromethyl)phenyl]urea](/img/structure/B1193279.png)